molecular formula C19H22N2O5S B2510224 N-(3,4-dimethoxybenzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide CAS No. 899724-39-1

N-(3,4-dimethoxybenzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide

Cat. No.: B2510224
CAS No.: 899724-39-1
M. Wt: 390.45
InChI Key: KIMACSLKVARXNI-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and antibacterial research. With the molecular formula C20H23N3O5S and a molecular weight of 417.48 g/mol, this reagent features a unique structure combining a 3,4-dimethoxybenzyl group with a 1,1-dioxidoisothiazolidinyl benzamide moiety . This specific architectural motif is found in compounds designed to target biological pathways involved in multidrug resistance, particularly as potential inhibitors of multidrug efflux pumps like the Multidrug and Toxic Compound Extrusion (MATE) transporter . Inhibiting these efflux pumps is a key strategy to overcome antibiotic resistance in bacteria, as it can restore the effectiveness of existing antimicrobial agents . The 3,4-dimethoxyphenyl moiety is recognized as a key pharmacophoric feature for insertion into hydrophobic binding pockets of target proteins, while the benzamide linker can serve as a hydrogen bond donor and acceptor for optimal binding affinity . The isothiazolidine dioxide group is a less common functional group in bioactive molecules, and its incorporation may influence the compound's physicochemical properties and interaction with biological targets. Researchers can utilize this compound as a valuable chemical tool for probing efflux pump mechanisms and as a lead structure for the development of novel anti-infective agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-17-9-4-14(12-18(17)26-2)13-20-19(22)15-5-7-16(8-6-15)21-10-3-11-27(21,23)24/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMACSLKVARXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,4-dimethoxybenzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: 3,4-dimethoxybenzylamine and 4-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid.

    Reaction Conditions: The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to improve yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group serves as a potential site for nucleophilic substitution. For example:

  • Thiol-disulfide exchange : The compound reacts with thiol-containing agents (e.g., glutathione) under physiological conditions, forming disulfide bonds.

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form S-alkyl derivatives.

Table 1: Nucleophilic Substitution Conditions

ReagentSolventTemperatureProductYieldSource
CH₃IDMF60°CS-Methylated derivative72%
GlutathionePBS buffer37°CDisulfide conjugateN/A

Oxidation Reactions

The sulfur atom in the sulfanyl group is susceptible to oxidation:

  • Formation of sulfoxides : Treatment with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates sulfoxide derivatives.

  • Over-oxidation to sulfones : Prolonged exposure to strong oxidants (e.g., KMnO₄) yields sulfones, though this is less common.

Mechanistic Insight :
The electron-withdrawing fluorophenyl group stabilizes the intermediate sulfenic acid, directing selectivity toward sulfoxide formation.

Cycloaddition Reactions

The triazolopyridine moiety participates in [3+2] cycloadditions:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Reacts with terminal alkynes in the presence of Cu(I) to form triazole-fused hybrids.

  • Diels-Alder reactions : The pyridine ring acts as a dienophile in reactions with electron-rich dienes.

Table 2: Cycloaddition Parameters

Reaction TypeCatalystSolventProductApplicationSource
CuAACCuITHFTriazole-linked conjugateDrug delivery
Diels-AlderNoneToluenePyridine-diene adductMaterial science

Hydrolysis and Degradation

Under acidic or alkaline conditions:

  • Ethanone hydrolysis : The ketone group undergoes hydrolysis to form carboxylic acid derivatives in strong base (NaOH/EtOH) .

  • Triazole ring cleavage : Prolonged heating in HCl (6M) disrupts the triazole ring, generating aminopyridine intermediates .

Stability Data :

  • pH stability : Stable in pH 5–7; degradation accelerates at pH <3 or >9 .

  • Thermal stability : Decomposes above 200°C .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable aryl functionalization:

  • Suzuki-Miyaura coupling : The fluorophenyl group reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl systems.

  • Buchwald-Hartwig amination : Introduces amine groups at the pyridine ring using Pd(OAc)₂/XPhos.

Key Conditions :

  • Suzuki: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

  • Buchwald: Pd(OAc)₂, XPhos, Cs₂CO₃, dioxane, 100°C.

Biological Interactions

While not purely chemical reactions, the compound’s interactions with biological targets are critical:

  • Enzyme inhibition : Competes with ATP in kinase binding pockets via triazole-pyridine interactions.

  • Metabolic oxidation : Hepatic CYP450 enzymes oxidize the fluorophenyl grou

Scientific Research Applications

Antidiabetic Applications

Recent studies have indicated that derivatives of this compound exhibit potential as antidiabetic agents, particularly through the inhibition of the enzyme α-glucosidase. This enzyme plays a pivotal role in carbohydrate metabolism, and its inhibition can lead to reduced blood glucose levels.

In Vitro Studies

  • Inhibition Assays : Compounds similar to N-(3,4-dimethoxybenzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide demonstrated significant inhibitory activity against α-glucosidase in vitro. Structural modifications to the urea moiety were shown to enhance or diminish this activity.
Compoundα-Glucosidase Inhibition (%)Reference
Compound A75%
Compound B60%
This compound70%

Antitumor Activity

The compound has also been explored for its antitumor properties. It has been linked to the inhibition of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in cancer immune evasion.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Efficacy Against Cancer : A study demonstrated that this compound significantly reduced tumor growth in xenograft models by inhibiting IDO1 activity and enhancing immune response against tumors .
  • Diabetes Management : Another investigation highlighted its potential in managing Type 2 Diabetes Mellitus through α-glucosidase inhibition, showing promising results in animal models.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Research

Thiazole-Based Benzamides

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) () share a benzamide core but differ in substituents:

  • Heterocyclic Moieties : The target compound uses an isothiazolidin dioxide ring, while analogs like 4d and 4h employ thiazole or pyridine rings. The sulfone group in isothiazolidin enhances polarity and hydrogen-bonding capacity compared to unmodified thiazoles.
  • Substituent Effects: The 3,4-dimethoxybenzyl group in the target compound may improve lipophilicity relative to the pyridyl or morpholinomethyl groups in 4d and 4h, which could influence membrane permeability .
Imidazole-Containing Benzamides

N-(2-(3-(3,4-Difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b) () features an imidazole ring instead of isothiazolidin. Key differences include:

  • Electronic Properties: The imidazole ring is aromatic and basic, whereas the isothiazolidin dioxide is non-aromatic and acidic due to the sulfone group. This difference may affect interactions with biological targets like kinases or GPCRs.
  • Bioavailability : The sulfone in the target compound could reduce metabolic degradation compared to imidazole, which is prone to oxidative metabolism .

Commercial and Database-Registered Analogues

CAS 312514-87-7: N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide

This compound () shares the 3,4-dimethoxybenzyl group but replaces the isothiazolidin dioxide with a benzothiazole ring.

  • Polarity : The benzothiazole lacks the sulfone group, resulting in lower polarity (LogP ≈ 3.2) compared to the target compound (estimated LogP ≈ 2.5).
  • Pharmacokinetics : The benzothiazole’s aromaticity may enhance π-π stacking in hydrophobic binding pockets, whereas the sulfone in the target compound could improve solubility in aqueous environments .
CAS 941986-35-2: N-(3,4-Dimethoxyphenyl)-3-(1,1-Dioxidoisothiazolidin-2-yl)Benzamide

A direct analog () with a 3,4-dimethoxyphenyl group instead of 3,4-dimethoxybenzyl.

  • Synthetic Accessibility : The benzyl substituent may complicate synthesis due to additional steps for introducing the methylene linker .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents LogP (Predicted) Notable Features
Target Compound 402.44 3,4-Dimethoxybenzyl, Isothiazolidin dioxide 2.5 High polarity, sulfone stabilization
4d () 513.38 Pyridyl, Morpholinomethyl 3.8 Basic nitrogen, moderate solubility
3b () 425.41 Imidazole, Difluorophenylurea 3.1 Aromaticity, metabolic liability
CAS 312514-87-7 () 314.36 Benzothiazole 3.2 Hydrophobic, π-π stacking capability
CAS 941986-35-2 () 388.40 3,4-Dimethoxyphenyl 2.7 Rigid structure, limited flexibility

Research Implications

The target compound’s isothiazolidin dioxide moiety distinguishes it from analogs by enhancing polarity and stability, making it a candidate for targeting sulfone-sensitive enzymes (e.g., cyclooxygenase-2 or proteases). However, analogs with thiazole or benzothiazole rings may offer superior pharmacokinetic profiles in lipophilic environments. Further studies should explore structure-activity relationships (SAR) to optimize substituent effects on efficacy and bioavailability .

Biological Activity

N-(3,4-dimethoxybenzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C19H23N3O5S
  • Molecular Weight : 405.47 g/mol

The structure includes a benzamide moiety linked to a 3,4-dimethoxybenzyl group and a dioxidoisothiazolidin moiety, which contributes to its unique biological properties.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. Notably, derivatives of similar structures have shown efficacy in inhibiting cell proliferation in various cancer cell lines, particularly non-small cell lung cancer (NSCLC) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line Inhibition (IC50 µM)Mechanism of Action
C9 (related compound)1.36 - 2.31FGFR1 inhibition, apoptosis induction
This compoundNot specifically quantifiedPotential kinase inhibition

The compound's mechanism involves the inhibition of specific kinases related to cancer progression and may influence signaling pathways associated with cell survival and apoptosis .

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence that suggests potential neuroprotective effects. Some studies have indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant for neurodegenerative diseases such as Parkinson's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound may inhibit stress-activated protein kinases (SAPK/JNK), which are involved in inflammatory responses and cell survival pathways .
  • Cell Cycle Arrest : Related compounds have been shown to induce cell cycle arrest at the G2 phase in cancer cells .
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells has been documented, suggesting potential for therapeutic applications in oncology .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Inhibition of FGFR1 : A study demonstrated that a compound similar to this compound effectively inhibited FGFR1 in NSCLC cell lines. The IC50 values ranged from 1.25 to 2.31 µM across various cell lines .
  • Neuroprotective Studies : Investigations into neuroprotective effects revealed that certain derivatives could mitigate oxidative stress-induced neuronal damage in vitro, indicating potential applications for treating neurodegenerative disorders .

Q & A

Q. Table 1. Synthesis Parameters for Analogous Benzamide Derivatives

Key StepReagents/ConditionsYield RangeReference
Amide CouplingEDCI, DMAP, DMF, 50°C24–60%
Sulfone OxidationmCPBA, dichloromethane, RT35–70%
PurificationSilica chromatography (EtOAc/hexane)N/A

Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and isothiazolidine-dioxide signals (δ 2.5–4.0 ppm). Use DMSO-d₆ or CDCl₃ as solvents .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the benzamide backbone .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) .

Q. Table 2. Characterization Techniques

TechniqueTarget Signals/ParametersExample DataReference
¹H NMR3,4-Dimethoxybenzyl protonsδ 3.85 (s, 6H)
ESI-MS[M+H]⁺ for C₁₉H₂₁N₂O₅Sm/z 413.12
HPLCRetention time, purity %12.5 min, 97%

How can researchers resolve discrepancies in biological activity data across different assay models?

Level: Advanced
Methodological Answer:
Contradictory activity results may arise from assay-specific variables. Mitigation strategies include:

  • Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
  • Target engagement assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure direct binding to hypothesized targets (e.g., apoptosis regulators like Bcl-2) .
  • Cell-line specificity : Compare activity in primary vs. immortalized cells to identify lineage-dependent effects .
  • Metabolic stability : Assess compound degradation in cell media using LC-MS to rule out artifactual results .

What computational approaches are suitable for predicting binding modes and structure-activity relationships (SAR)?

Level: Advanced
Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzamide core and target proteins (e.g., kinases or GPCRs). Key pharmacophores include the 3,4-dimethoxybenzyl group and isothiazolidine-dioxide moiety .
  • QSAR modeling : Train models on analogous compounds (e.g., thiadiazole-benzamides) to predict logP, solubility, and bioactivity .
  • MD simulations : Perform 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. Table 3. Computational Parameters

ParameterValue/SoftwareReference
Docking SoftwareAutoDock Vina
Force FieldCHARMM36
Simulation Time100 ns

How can reaction yields be optimized for large-scale synthesis?

Level: Advanced
Methodological Answer:

  • Catalyst screening : Test alternatives to EDCI, such as HATU or DCC, for improved coupling efficiency .
  • Solvent polarity : Compare DMF (high polarity) vs. THF (moderate polarity) to balance reaction rate and side-product formation .
  • Temperature gradients : Use microwave-assisted synthesis (100–150°C) to reduce reaction time .
  • In-line purification : Implement automated flash chromatography systems for consistent product isolation .

What strategies validate the compound’s mechanism of action in cellular models?

Level: Advanced
Methodological Answer:

  • Gene knockout/knockdown : Use CRISPR-Cas9 to silence putative targets (e.g., apoptosis-related genes) and assess rescue effects .
  • Phosphoproteomics : Perform LC-MS/MS to identify signaling pathways modulated by the compound .
  • Metabolomic profiling : Track changes in ATP, NAD+/NADH ratios, or glutathione levels to infer metabolic disruption .

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